molecular formula C12H9NO3 B120871 Robustine CAS No. 2255-50-7

Robustine

Cat. No. B120871
CAS RN: 2255-50-7
M. Wt: 215.2 g/mol
InChI Key: VGVNNMLKTSWBAR-UHFFFAOYSA-N
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Description

Robustine is a quinoline alkaloid that is furo [2,3-b]quinoline substituted by a methoxy and a hydroxy group at positions 4 and 8 respectively . It has a role as a metabolite. It is a quinoline alkaloid, an organic heterotricyclic compound, a cyclic ether, a member of phenols and an aromatic ether .


Molecular Structure Analysis

Robustine has a molecular formula of C12H9NO3 . The molecular structure of Robustine includes a quinoline alkaloid, an organic heterotricyclic compound, a cyclic ether, a member of phenols, and an aromatic ether .


Physical And Chemical Properties Analysis

Robustine has a molecular weight of 215.20 g/mol . It is a quinoline alkaloid, an organic heterotricyclic compound, a cyclic ether, a member of phenols, and an aromatic ether .

Scientific Research Applications

Biological Robustness

Robustness is a key characteristic of biological systems, playing a crucial role in various biological processes. It shapes the design space of life, influenced by fundamental principles, environmental, and evolutionary constraints. Robustness is integral to the maturation of systems biology, providing deeper insights into the governing principles of complex evolvable systems, including biological organisms (Kitano, 2007).

Robustness in Medical Research

Robustness is also essential in medical research, where it serves as a safeguard against uncertainties in study design and implementation. It is a vital factor in ensuring the scientific value of animal studies and is critical for the ethical use of animals in research. This includes ensuring studies are sufficiently robust, well-registered, and properly reported (Strech & Dirnagl, 2019).

Robustness in Data Analysis

In the realm of data analysis, especially with the advent of high-throughput sequencing technologies, robustness is key. It involves the development of statistical and computational methods that are resilient to the presence of outlying observations, which can seriously affect prediction accuracy in high-dimensional data, such as those in microbiome research (Monti & Filzmoser, 2021).

Ensuring Robustness in Scientific Practices

The concept of robustness is crucial in scientific practices. It serves as a metaphysical belief, a regulative principle, and a criterion in various methodologies, guiding the acceptance of scientific results. This encompasses ensuring the reproducibility and stability of physical phenomena and the reliability of scientific results (Boon, 2012).

Robustness in Cellular Functions

In cellular biology, robustness is vital for maintaining performance despite perturbations and uncertainties. It is closely linked to cellular complexity and is seen as a key to understanding and elucidating design principles in biology. This robustness is achieved through a combination of basic mechanisms employed in various ways by both biological and engineered systems (Stelling et al., 2004).

properties

IUPAC Name

4-methoxyfuro[2,3-b]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-15-11-7-3-2-4-9(14)10(7)13-12-8(11)5-6-16-12/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVNNMLKTSWBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=COC2=NC3=C1C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177086
Record name Furo(2,3-b)quinolin-8-ol, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Robustine

CAS RN

2255-50-7
Record name 8-Hydroxydictamnine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2255-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo(2,3-b)quinolin-8-ol, 4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002255507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furo(2,3-b)quinolin-8-ol, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
221
Citations
IM Fakhrutdinova, GP Sidyakin, SY Yunusov - Chemistry of Natural …, 1965 - Springer
The following substances have been isolated fromHaplophyllum robustum: from the epigeal part haplopine, and from the roots skimmianine, γ-fagarine, a new alkaloid robustine C 11 H …
Number of citations: 10 link.springer.com
K Ubaidullaev, IA Bessonova, SY Yunusov - Chemistry of Natural …, 1972 - Springer
… of the haplopine were separated preparatively in a fixed layer of silica gel, giving robustine. … Crystals of robustine (1.4 g) deposited. The remainder of the total alkaloids was passed …
Number of citations: 3 link.springer.com
IA Bessonova, D Batsuren, SY Yunusov - Chemistry of Natural …, 1984 - Springer
… The ethereal eluates yielded alkaloids in the following sequence: robustine (1.56 g), mp 147-148C (from ethanol); dictamnine (0.6 g), mp 132-133C (from acetone); skimmianine (0.15 g)…
Number of citations: 14 link.springer.com
MR Yagudaev, SY Yunusov - Chemistry of Natural Compounds, 1974 - Springer
… The values of the ED of the aromatic carbon atoms Ca, C6, and C 7 in ~/-fagarine (IV, MD) and robustine do not correlate with the values of the CSs of the corresponding protons (see …
Number of citations: 2 link.springer.com
ZS Faizutdinova, SY Yunusov - Chemistry of Natural Compounds, 1967 - Springer
… Robustine (I), with the structure of 8-hydroxydictamnine, was isolated from H, robustum Bge., dubamine (II), with the structure of ~x-piperonylquinoline [3, 4] from H. dubium, and …
Number of citations: 3 link.springer.com
SUN Jian-Bo, QU Wei, G Fu-Qin, LI Lin-Zhen… - Chinese Journal of …, 2014 - Elsevier
… Comparison of the NMR spectroscopic data of 1 and the known robustine [2] established that 1 had a similar structure to the latter, but with a methoxyl group replacing 5-H. To confirm …
Number of citations: 10 www.sciencedirect.com
T SEKIBA - 1976 - pascal-francis.inist.fr
NEW SYNTHESES OF ROBUSTINE, HAPLOPINE, AND O-DEMETHYLEVOLITRINE. … NEW SYNTHESES OF ROBUSTINE, HAPLOPINE, AND O-DEMETHYLEVOLITRINE. … ROBUSTINE …
Number of citations: 0 pascal-francis.inist.fr
K Nam, KH Je, YJ Shin, SS Kang, W Mar - Archives of pharmacal research, 2005 - Springer
… Kokusaginine, skimmianine, evolitrine, and confusameline were purified fromMelicope confusa, and haplopine, robustine, dictamine, and γ-fagarine fromDictamnus albus. In this study, …
Number of citations: 30 link.springer.com
KA Abdullaeva, IA Bessonova, SY Yunusov - Chemistry of Natural …, 1978 - Springer
… by the formation of robustine (II) on the saponification of haplofidine in an acid medium, and also by the partial synthesis of (I) by consending robustine with 4-chloro-2-methylbut-2-ene. …
Number of citations: 10 link.springer.com
H Ripperger, A Porzel - Liebigs Annalen der Chemie, 1994 - Wiley Online Library
β 1 ‐Solamargine and three new glycoalkaloids, robustine, N‐hydroxyrobustine, and 25‐acetoxyrobustine, have been isolated from the roots of Solanum robustum, the structures of …

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